molecular formula C23H24FNO5S B12209797 N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12209797
M. Wt: 445.5 g/mol
InChI Key: IFUIVWRLEPXGIF-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic organic compound. It belongs to the class of oxathiine derivatives, which are known for their diverse chemical and biological properties. This compound is characterized by the presence of a fluorobenzyl group, a phenyl group, and a tetrahydrofuran-2-ylmethyl group attached to a dihydro-1,4-oxathiine-2-carboxamide core with a 4,4-dioxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps:

    Formation of the Oxathiine Core: The oxathiine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a fluorine atom.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Incorporation of the Tetrahydrofuran-2-ylmethyl Group: This step involves the reaction of tetrahydrofuran with a suitable alkylating agent.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxathiine ring.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorobenzyl and phenyl groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
  • N-(2-bromobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Uniqueness

The presence of the fluorobenzyl group in N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide may confer unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets compared to its chloro- and bromo- counterparts.

Biological Activity

Anticonvulsant Properties

Studies on structurally similar oxathiine derivatives have shown promising anticonvulsant activities. For instance, research on 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432) demonstrated significant anti-epileptic effects in both zebrafish and mouse models . This suggests that our compound of interest may also possess anticonvulsant properties.

Mechanism of Action:
The anticonvulsant activity is likely mediated through:

  • Modulation of neurotransmitter levels
  • Interaction with ion channels
  • Neuroprotective effects

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Similar compounds have shown the ability to:

  • Upregulate beneficial neurochemicals
  • Downregulate stress-related compounds
  • Protect against oxidative stress

Table 1: Neurochemical Changes Observed with Similar Compounds

UpregulatedDownregulated
5-hydroxytryptamineNormetanephrine
17-β-estradiolGamma-aminobutyric acid
DihydrotestosteroneCortisol
Progesterone
5α-dihydroprogesterone
Allopregnanolone

Potential Anti-inflammatory Activity

The presence of the oxathiine core and fluorobenzyl group suggests possible anti-inflammatory properties. While specific data on our compound is not available, structurally similar molecules have shown promise in modulating inflammatory pathways.

Case Study: Zebrafish Model

A study using a zebrafish model to investigate the effects of a related compound, GM-90432, on pentylenetetrazole (PTZ)-induced seizures revealed:

  • Significant improvement in PTZ-induced epileptic behaviors
  • Protective effect against PTZ-induced oxidative stress
  • Reduction in zebrafish mortality rates

These findings suggest that our compound of interest may exhibit similar protective effects in neurological disorders .

Molecular Targets and Interactions

Based on the compound's structure and studies on similar molecules, potential molecular targets include:

  • Voltage-gated sodium channels
  • Calcium channels
  • GABA receptors
  • Oxidative stress pathways

The compound's interaction with these targets could explain its potential neuroprotective and anticonvulsant activities.

Structure-Activity Relationship (SAR)

The biological activity of N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is likely influenced by its structural components:

  • The fluorobenzyl group may enhance lipophilicity and blood-brain barrier penetration
  • The oxathiine core could be crucial for interaction with specific molecular targets
  • The tetrahydrofuran moiety might contribute to the compound's overall pharmacokinetic profile

Future Research Directions

To fully elucidate the biological activity of this compound, future studies should focus on:

  • In vitro assays to determine specific molecular targets and binding affinities
  • In vivo studies using animal models of epilepsy and other neurological disorders
  • Comparative studies with structurally similar compounds to establish clear structure-activity relationships
  • Investigation of potential synergistic effects with existing anticonvulsant medications

Properties

Molecular Formula

C23H24FNO5S

Molecular Weight

445.5 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-4,4-dioxo-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C23H24FNO5S/c24-20-11-5-4-9-18(20)15-25(16-19-10-6-12-29-19)23(26)21-22(17-7-2-1-3-8-17)31(27,28)14-13-30-21/h1-5,7-9,11,19H,6,10,12-16H2

InChI Key

IFUIVWRLEPXGIF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(CC2=CC=CC=C2F)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4

Origin of Product

United States

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